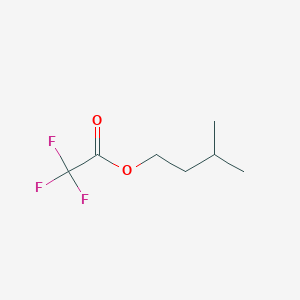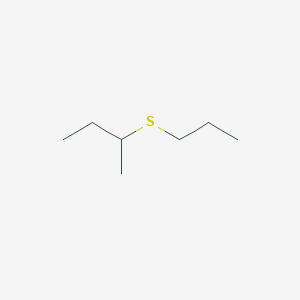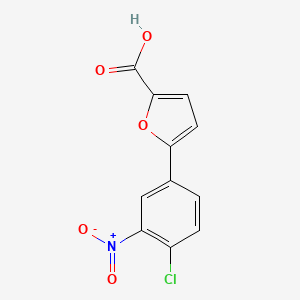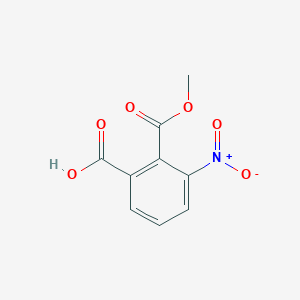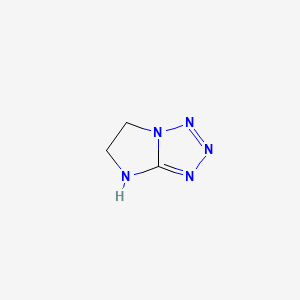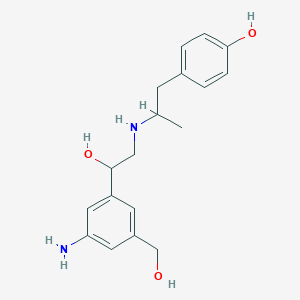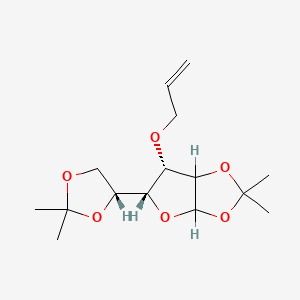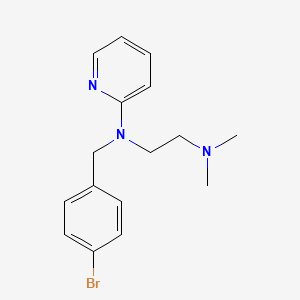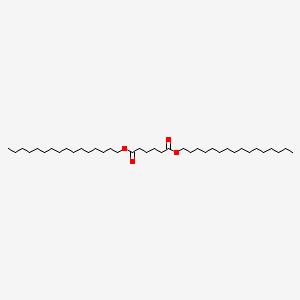
5-methoxy-1,3-dimethylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1,3-dimethylpyrimidine-2,4-dione is a chemical compound belonging to the pyrimidinedione family. Pyrimidinediones are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes a methoxy group and two methyl groups attached to a pyrimidinedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1,3-dimethylpyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-methoxy-2,4-dioxo-1,3-dimethylpyrimidine with suitable reagents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1,3-dimethylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidinediones.
Scientific Research Applications
5-methoxy-1,3-dimethylpyrimidine-2,4-dione has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1,3-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the methoxy group, which may affect its chemical and biological properties.
5-Methoxy-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups, leading to differences in reactivity and applications.
1,3,5-Trimethyl-2,4(1H,3H)-pyrimidinedione: Contains an additional methyl group, which may influence its behavior in chemical reactions.
Uniqueness
5-methoxy-1,3-dimethylpyrimidine-2,4-dione is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
59264-10-7 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5-methoxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O3/c1-8-4-5(12-3)6(10)9(2)7(8)11/h4H,1-3H3 |
InChI Key |
HLNJGHKPYRXTKU-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=O)N(C1=O)C)OC |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)OC |
Key on ui other cas no. |
59264-10-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



